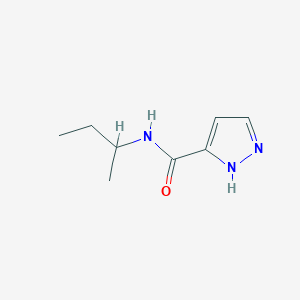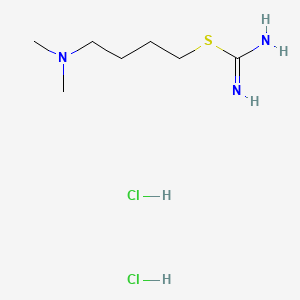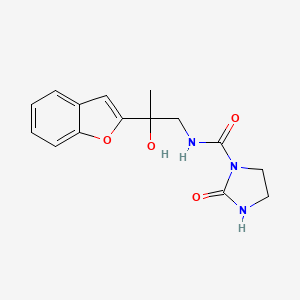
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide, also known as DMXAA, is a small molecule with potential anti-tumor activity. It was first identified in the 1980s as a compound with anti-inflammatory properties, but subsequent research revealed its ability to induce tumor necrosis and inhibit tumor growth.
作用機序
Target of Action
Similar compounds have been found to target theTyrosine-protein kinase SYK and the Angiopoietin-1 receptor . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes such as cell growth, differentiation, and immune responses.
Mode of Action
This interaction can lead to changes in the conformation of the target proteins, altering their function and impacting downstream signaling pathways .
Biochemical Pathways
For instance, the Tyrosine-protein kinase SYK is involved in the B-cell receptor signaling pathway, which plays a critical role in the immune response .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and favorable pharmacokinetic profiles .
Result of Action
For instance, modulation of the Tyrosine-protein kinase SYK could impact B-cell activation and proliferation .
実験室実験の利点と制限
One advantage of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide is its potential anti-tumor activity, which makes it a promising candidate for cancer treatment. However, this compound's mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different cancer types. Additionally, this compound has been shown to have limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide research. One area of focus is the development of more effective synthesis methods to improve its solubility and bioavailability. Another area of focus is the investigation of this compound's effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand this compound's mechanism of action and to identify the specific cancer types that are most responsive to this compound treatment.
合成法
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(dimethylamino)pyrimidine-4-carbaldehyde. The final product is obtained through a reduction process using sodium borohydride.
科学的研究の応用
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been extensively studied for its potential anti-tumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. This compound has also been investigated for its ability to enhance the effectiveness of chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-6-4-5-7-13(11)14(20)17-10-12-8-9-16-15(18-12)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDABVYKMSYFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)


![(3-Amino-5-((3-methoxyphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2855915.png)

![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)
![1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B2855919.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)
![2-(3-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2855923.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)